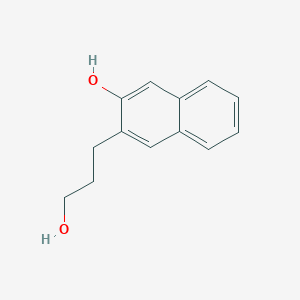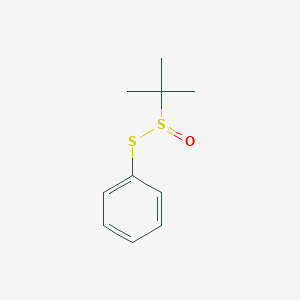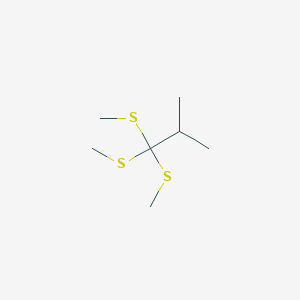
3-(3-Hydroxypropyl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxypropyl)naphthalen-2-ol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group (-OH) attached to the second carbon of the naphthalene ring and a hydroxypropyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)naphthalen-2-ol typically involves the alkylation of naphthalen-2-ol (also known as 2-naphthol) with 3-chloropropanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the carbon atom of the 3-chloropropanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(3-Hydroxypropyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Oxopropyl)naphthalen-2-one.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly used.
Major Products Formed
Oxidation: 3-(3-Oxopropyl)naphthalen-2-one
Reduction: Various hydrogenated derivatives
Substitution: Esters or ethers of this compound
科学的研究の応用
3-(3-Hydroxypropyl)naphthalen-2-ol has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Hydroxypropyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The hydroxypropyl group may also influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 2-(3-Hydroxypropyl)naphthalen-1-ol
- 2-(3-Hydroxy-2-methylpropyl)naphthalen-1-ol
- 2-(3-Hydroxy-2,2-dimethylpropyl)naphthalen-1-ol
Uniqueness
3-(3-Hydroxypropyl)naphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
88116-20-5 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
3-(3-hydroxypropyl)naphthalen-2-ol |
InChI |
InChI=1S/C13H14O2/c14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)15/h1-2,4-5,8-9,14-15H,3,6-7H2 |
InChIキー |
IHHIWBPDMFUASA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)


![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)






![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
